4-(2-Methylphenyl)-2-nitrobenzoic acid
Description
4-(2-Methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a 2-methylphenyl group at the para position (C4) and a nitro group at the ortho position (C2) relative to the carboxylic acid moiety. This compound combines the electron-withdrawing effects of the nitro group with the steric and electronic influences of the aromatic methyl substituent.
Properties
IUPAC Name |
4-(2-methylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQUNXOWDTPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688596 | |
| Record name | 2'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-31-7 | |
| Record name | 2'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Nitration of 4-(2-Methylphenyl)benzoic Acid
Nitration of pre-functionalized benzoic acid derivatives represents a classical route to introduce nitro groups. For 4-(2-Methylphenyl)-2-nitrobenzoic acid, nitration of 4-(2-methylphenyl)benzoic acid could theoretically yield the desired product. However, the carboxylic acid group (-COOH) acts as a meta-directing group, which complicates regioselective nitration at the ortho position. In practice, nitration under mixed-acid conditions (HNO₃/H₂SO₄) at 0–5°C predominantly produces the meta-nitro isomer, necessitating extensive purification.
Modifications to this method involve using acetylated intermediates to alter directing effects. For example, acetylation of the hydroxyl group in 4-(2-methylphenyl)salicylic acid prior to nitration could improve ortho selectivity, though this adds synthetic steps and reduces overall efficiency.
Suzuki Cross-Coupling Methodology
Palladium-Catalyzed Biaryl Bond Formation
The Suzuki-Miyaura reaction offers a modern, regiocontrolled pathway to construct the biaryl backbone of 4-(2-Methylphenyl)-2-nitrobenzoic acid. This method involves coupling a halogenated nitrobenzoic acid derivative with 2-methylphenylboronic acid (Fig. 1):
Reaction Scheme:
Catalytic System and Conditions
The PdCl₂(L*@β-CD) complex, as described in PMC studies, enables efficient coupling in aqueous media under mild conditions (80°C, 4 h). Key parameters:
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Catalyst loading : 0.01 mol% Pd
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Base : K₃PO₄·7H₂O (1.5 equiv)
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Solvent : Water with TBAB (tetrabutylammonium bromide) as phase-transfer catalyst
This method avoids hazardous organic solvents and enables catalyst recycling, though substrate scope limitations exist for electron-deficient aryl chlorides.
Nitric Acid Oxidation of Methyl Precursors
Oxidation of 4-(2-Methylphenyl)-2-nitrotoluene
A scalable industrial approach involves the nitric acid-mediated oxidation of a methyl-substituted precursor (Fig. 2):
Reaction Scheme:
\text{4-(2-Methylphenyl)-2-nitrotoluene} \xrightarrow[\text{HNO₃ (40%)}]{\text{CoCl₂·6H₂O, Mn(OAc)₂·4H₂O}} \text{4-(2-Methylphenyl)-2-nitrobenzoic acid}
Reaction Optimization
Chinese Patent CN103408430A highlights critical modifications to improve yield:
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Catalysts : CoCl₂·6H₂O (0.03 mmol) and Mn(OAc)₂·4H₂O (0.03 mmol)
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Additives : N-Hydroxyphthalimide (NHPI, 0.3 mmol) as radical initiator
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Conditions : Reflux at 760 Torr for 12 h
This method benefits from mild temperatures (80–100°C) and avoids high-pressure equipment, making it suitable for large-scale production.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the carboxylic acid group.
Halogenated derivatives: Formed by electrophilic substitution reactions
Scientific Research Applications
4-(2-Methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences and molecular parameters between 4-(2-Methylphenyl)-2-nitrobenzoic acid and its analogs:
Calculated based on substituent contributions.
*EWG: Electron-Withdrawing Group.
Physicochemical Properties
Acidity :
- The nitro group at C2 enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the 2-methylphenyl group at C4 introduces steric and electronic effects that may slightly reduce acidity compared to simpler nitrobenzoic acids like 2-nitrobenzoic acid (pKa ~1.68) .
- 4-Nitrobenzoic acid (pKa ~1.48) is more acidic than the target compound due to the nitro group’s stronger electron-withdrawing resonance effects at the para position .
- Solubility: The 2-methylphenyl group imparts significant hydrophobicity, reducing water solubility compared to 4-nitrobenzoic acid or methoxy-substituted analogs (e.g., 4-methoxy-2-nitrobenzoic acid) .
Thermal Stability :
- Bulky substituents like the 2-methylphenyl group may lower melting points compared to smaller analogs (e.g., 4-nitrobenzoic acid, mp 238°C) due to reduced crystallinity.
Q & A
Q. What are the common synthetic pathways for 4-(2-Methylphenyl)-2-nitrobenzoic acid, and how can steric hindrance be addressed during synthesis?
Synthesis typically involves coupling a substituted benzoic acid precursor with a methylphenyl group. A plausible method includes:
- Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the 2-methylphenyl group to the nitrobenzoic acid backbone. However, steric hindrance from the ortho-methyl group may reduce reactivity. Strategies to mitigate this include:
Q. What analytical techniques are recommended to confirm the purity and identity of 4-(2-Methylphenyl)-2-nitrobenzoic acid?
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm (suitable for nitro groups).
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via and NMR. The nitro group deshields adjacent protons, appearing as distinct peaks (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS): ESI-MS in negative ion mode to detect the molecular ion peak ([M-H]) corresponding to the molecular weight (257.24 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in the molecular conformation of 4-(2-Methylphenyl)-2-nitrobenzoic acid?
Crystallographic analysis using SHELXL or ORTEP-III can:
- Determine dihedral angles between the nitro group and the aromatic rings, addressing potential torsional strain.
- Identify intermolecular interactions (e.g., hydrogen bonding between the carboxylic acid and nitro groups) that stabilize the crystal lattice.
- Resolve ambiguities in bond lengths/angles caused by resonance effects in the nitrobenzoic acid moiety. For example, discrepancies in C-NO bond lengths (expected: ~1.48 Å) can validate computational models .
Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of derivatives (e.g., esters or amides) of this compound?
- Experimental Design: Use a fractional factorial design to test variables (catalyst type, solvent polarity, temperature).
- Example: For esterification, compare DCC/DMAP vs. HSO-catalyzed methods.
- Byproduct Analysis: LC-MS or NMR to detect side products (e.g., nitro group reduction or decarboxylation).
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to optimize reaction time and minimize decomposition .
Q. What strategies are effective in addressing contradictory solubility data for this compound in polar vs. non-polar solvents?
- Solubility Profiling: Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol, toluene).
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.
- Crystallinity Effects: Compare solubility of amorphous vs. crystalline forms (e.g., via XRPD). Contradictions may arise from polymorphic variations .
Methodological Challenges
Q. How can researchers validate computational models (e.g., DFT) for predicting the reactivity of the nitro group in this compound?
- Benchmarking: Compare calculated (DFT/B3LYP/6-311+G(d,p)) vs. experimental vibrational frequencies (IR/Raman) for the NO group.
- Reactivity Studies: Measure kinetic parameters for nitro group reduction (e.g., using Pd/C/H) and correlate with computed activation energies.
- Electron Density Maps: Use X-ray charge density analysis to validate electron-withdrawing effects predicted by models .
Q. What precautions are critical when handling 4-(2-Methylphenyl)-2-nitrobenzoic acid in aqueous environments?
- pH Stability: The carboxylic acid group may protonate/deprotonate in aqueous solutions (pKa ~2.5–3.0), affecting solubility. Buffers (pH 4–6) are recommended for stability studies.
- Hydrolysis Risk: Avoid prolonged exposure to strong bases (>pH 9) to prevent nitro group hydrolysis to amines.
- Safety: Use PPE (gloves, goggles) due to potential irritancy from nitro and carboxylic acid moieties .
Research Gaps and Future Directions
- Biological Activity Screening: Explore antimicrobial or anticancer potential via in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines).
- Material Science Applications: Investigate its use as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications.
- Environmental Fate Studies: Assess biodegradation pathways using LC-MS/MS to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
